5-{[4-(4-cyclohexylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid
Description
5-{[4-(4-Cyclohexylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid is a synthetic small molecule characterized by a central 5-oxopentanoic acid backbone. This compound features a thiophene ring substituted with a 4-cyclohexylphenyl group at position 4, a methoxycarbonyl group at position 3, and a methyl group at position 3. The amino linkage at position 2 of the thiophene connects to the 5-oxopentanoic acid moiety.
Properties
IUPAC Name |
5-[[4-(4-cyclohexylphenyl)-3-methoxycarbonyl-5-methylthiophen-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5S/c1-15-21(18-13-11-17(12-14-18)16-7-4-3-5-8-16)22(24(29)30-2)23(31-15)25-19(26)9-6-10-20(27)28/h11-14,16H,3-10H2,1-2H3,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOIIYMATITEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)CCCC(=O)O)C(=O)OC)C2=CC=C(C=C2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401116995 | |
| Record name | 3-Methyl 2-[(4-carboxy-1-oxobutyl)amino]-4-(4-cyclohexylphenyl)-5-methyl-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401116995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883545-50-4 | |
| Record name | 3-Methyl 2-[(4-carboxy-1-oxobutyl)amino]-4-(4-cyclohexylphenyl)-5-methyl-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883545-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl 2-[(4-carboxy-1-oxobutyl)amino]-4-(4-cyclohexylphenyl)-5-methyl-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401116995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Reactions Analysis
5-{[4-(4-cyclohexylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the molecule.
Coupling Reactions: The Suzuki–Miyaura coupling reaction is a notable example, where the compound can be used to form new carbon-carbon bonds.
Scientific Research Applications
5-{[4-(4-cyclohexylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a bioactive compound with various biological effects.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[4-(4-cyclohexylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of 5-oxopentanoic acid derivatives with diverse substituents modulating physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Key Observations
Substituent Effects on Activity: The 4-cyclohexylphenyl group in the target compound and Compound 16 suggests a role in enhancing lipophilicity and target binding, as seen in PTP1B inhibition. Methoxycarbonyl vs.
Heterocyclic Core Variations :
- Thiophene vs. Carbazole : Compound 16 replaces the thiophene with a carbazole, enabling π-π stacking interactions critical for enzyme inhibition.
- Tetrahydrobenzothiophene in introduces conformational rigidity, which could affect bioavailability compared to the planar thiophene in the target compound.
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
